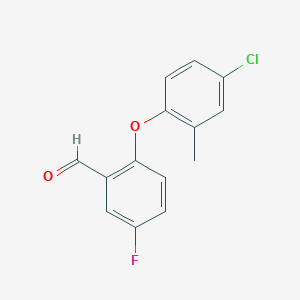

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde

Descripción

Propiedades

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-9-6-11(15)2-4-13(9)18-14-5-3-12(16)7-10(14)8-17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWKAAMCSSLHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-chloro-2-methylphenol with 5-fluoro-2-nitrobenzaldehyde under basic conditions, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzoic acid.

Reduction: 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a crucial intermediate in synthesizing other organic compounds. Its unique structure allows chemists to explore new synthetic pathways, particularly in creating functionalized aromatic compounds.

Research has indicated that 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde exhibits potential bioactive properties. Studies have focused on its antimicrobial activity and its role as a bioactive compound in medicinal chemistry.

- Antimicrobial Properties : Preliminary investigations suggest that compounds derived from this aldehyde may inhibit the growth of various pathogens, including bacteria and fungi .

Medicinal Chemistry

The compound is being explored for its potential in drug development. Its structure allows for modifications that can enhance biological activity, making it a candidate for designing new therapeutic agents.

- PD-1/PD-L1 Inhibitors : In a study focused on small molecule inhibitors, derivatives of similar compounds were screened for their potential to inhibit PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy .

Agricultural Chemistry

Due to its structural characteristics, this compound is utilized in developing herbicides and agrochemicals. It mimics plant hormones, leading to growth regulation and control of unwanted vegetation.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, as a herbicide, it mimics plant hormones, leading to uncontrolled growth and eventual death of the plant .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Benzaldehyde Derivatives

The compound’s closest analogs differ in halogen placement or functional groups. Key examples include:

Key Observations :

- Electron Effects: The 5-fluoro group in the target compound enhances electrophilicity at the aldehyde compared to non-fluorinated analogs, facilitating nucleophilic additions.

- Steric Hindrance: The 2-methyl group on the phenoxy ring may reduce rotational freedom, impacting binding in biological systems compared to unsubstituted analogs.

- Reactivity : The aldehyde group enables condensation reactions, unlike the ketone or carboxylic acid derivatives, which require harsher conditions .

Functional Group Comparison

Aldehydes vs. Carboxylic Acids

- 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde vs. 2-(4-Chloro-2-methylphenoxy)propionic acid: Acidity: The propionic acid derivative (pKa ~3-4) is significantly more acidic than the aldehyde (pKa ~10-12), affecting solubility and ionic interactions . Hazards: The propionic acid derivative is associated with acute toxicity (e.g., nausea, respiratory irritation) , while aldehydes typically pose risks due to volatility and skin irritation.

Halogenation Patterns

- Fluorine vs. Chlorine Substitution: Fluorine’s high electronegativity increases the aldehyde’s oxidative stability but may reduce metabolic stability in vivo compared to chloro-substituted analogs.

Physicochemical Properties

*Estimated based on structural analogs.

Actividad Biológica

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde, with the chemical formula C10H8ClF O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8ClF O

- Molecular Weight : 216.62 g/mol

- CAS Number : 1096862-78-0

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the presence of halogen substituents like chlorine and fluorine can enhance the cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that these substitutions may improve the interaction with cellular targets involved in cancer proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 | <10 | |

| Similar Compounds | U251 (Glioblastoma) | <20 | |

| Similar Compounds | WM793 (Melanoma) | <15 |

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. The presence of electron-withdrawing groups such as chlorine and fluorine has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| Similar Compounds | E. coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death.

Study on Anticancer Activity

In a study published by MDPI, researchers synthesized various derivatives of phenoxybenzaldehydes and tested their anticancer activities against multiple cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating a strong potential for further development as anticancer agents .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial potential of halogenated phenoxy compounds. The results showed that compounds with chlorine and fluorine substitutions had enhanced activity against Staphylococcus aureus and E. coli, suggesting that this compound could be effective in treating infections caused by these pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.